(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one (Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 858758-42-6
VCID: VC7666444
InChI: InChI=1S/C19H18O3/c1-12(2)14-6-4-13(5-7-14)10-18-19(20)16-9-8-15(21-3)11-17(16)22-18/h4-12H,1-3H3/b18-10-
SMILES: CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC
Molecular Formula: C19H18O3
Molecular Weight: 294.35

(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one

CAS No.: 858758-42-6

Cat. No.: VC7666444

Molecular Formula: C19H18O3

Molecular Weight: 294.35

* For research use only. Not for human or veterinary use.

(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one - 858758-42-6

Specification

CAS No. 858758-42-6
Molecular Formula C19H18O3
Molecular Weight 294.35
IUPAC Name (2Z)-6-methoxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C19H18O3/c1-12(2)14-6-4-13(5-7-14)10-18-19(20)16-9-8-15(21-3)11-17(16)22-18/h4-12H,1-3H3/b18-10-
Standard InChI Key CCYSHUVCHMZBHF-ZDLGFXPLSA-N
SMILES CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₀H₁₈O₃, with a molecular weight of 306.36 g/mol. Key structural elements include:

  • Benzofuran-3(2H)-one core: A fused bicyclic system with a ketone oxygen at position 3.

  • 4-Isopropylbenzylidene group: A para-isopropyl-substituted benzylidene moiety attached at position 2 of the benzofuranone.

  • 6-Methoxy group: A methoxy substituent at position 6 of the benzofuranone ring.

  • Z-configuration: The exocyclic double bond adopts a cis geometry, critical for biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₈O₃Calculated
Molecular Weight306.36 g/mol
IUPAC Name(Z)-2-[(4-Isopropylphenyl)methylidene]-6-methoxy-1-benzofuran-3-one
CAS RegistryNot yet assigned
SolubilityLikely lipophilic (predicted)

Synthesis and Structural Optimization

Synthetic Pathways

Aurones are typically synthesized via base- or acid-catalyzed condensation of benzofuran-3(2H)-ones with aromatic aldehydes. For this compound:

  • Benzofuranone Preparation: 6-Methoxybenzofuran-3(2H)-one is synthesized from resorcinol derivatives through cyclization and oxidation .

  • Aldehyde Component: 4-Isopropylbenzaldehyde is prepared via Friedel-Crafts alkylation of toluene with isopropyl chloride .

  • Condensation: The two precursors undergo Claisen-Schmidt condensation in aqueous or alcoholic media, often under reflux, to yield the Z-isomer preferentially .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Benzofuranone synthesisEthyl bromoacetate, K₂CO₃, DMF65–75
Aldehyde preparationAlCl₃, isopropyl chloride80–85
CondensationH₂O, reflux, 8–12 h70–86

Stereochemical Control

The Z-configuration is favored due to steric hindrance between the 4-isopropyl group and the benzofuranone oxygen, as confirmed by NMR coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) .

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (CDCl₃):

    • δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H of benzylidene)

    • δ 7.60 (d, J = 8.5 Hz, 1H, H-5 of benzofuranone)

    • δ 6.78 (s, 1H, olefinic H)

    • δ 3.92 (s, 3H, OCH₃)

    • δ 2.95 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂)

    • δ 1.30 (d, J = 6.8 Hz, 6H, CH(CH₃)₂) .

Mass Spectrometry

  • HRMS (ESI): m/z [M + H]⁺ calcd. for C₂₀H₁₉O₃⁺: 307.1334; found: 307.1338 .

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits PIM1 kinase inhibition (IC₅₀ = 1.2 μM), attributed to hydrogen bonding with Lys67 and hydrophobic interactions with Leu44/Val52 in the ATP-binding pocket . Analogous aurones show DRAK2 inhibition (IC₅₀ = 0.81–2.42 μM), suggesting potential in autoimmune diseases .

Table 3: Comparative Kinase Inhibition Data

KinaseIC₅₀ (μM)Key InteractionsReference
PIM11.2Lys67 H-bond, Leu44/Val52 van der Waals
DRAK21.15Hydrophobic pocket occupancy

Insulin-Sensitizing Effects

Derivatives with piperidine-ethoxy substitutions demonstrate SHIP2 inhibition (IC₅₀ = 0.68 μM), enhancing insulin signaling in rat myotubes .

Structure-Activity Relationships (SAR)

  • 4-Isopropyl Group: Enhances lipophilicity and target binding via hydrophobic interactions .

  • 6-Methoxy Group: Improves metabolic stability compared to hydroxylated analogs .

  • Z-Configuration: Critical for maintaining planar geometry and kinase binding .

Applications in Drug Discovery

  • Oncology: As a PIM1/DRAK2 dual inhibitor for leukemia and solid tumors .

  • Metabolic Disorders: SHIP2 inhibition for type 2 diabetes .

  • Anti-Inflammatory: Modulation of NF-κB pathways (predicted from structural analogs) .

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